molecular formula C17H19ClN2O3 B11409492 2-(4-chloro-3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11409492
M. Wt: 334.8 g/mol
InChI Key: FRLIDUSVWSQCOO-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a synthetic organic compound. It is characterized by the presence of a chlorinated phenoxy group and a benzoxazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Benzoxazole Formation: The intermediate is then reacted with a benzoxazole derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or benzoxazole moieties.

    Reduction: Reduction reactions could potentially target the chlorinated phenoxy group.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, especially at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenoxy or benzoxazole compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications if found to have significant biological activity.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, affecting their activity and leading to the observed effects. The pathways involved would be specific to the target and the type of interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks the benzoxazole moiety.

    N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: Lacks the chlorinated phenoxy group.

Uniqueness

The unique combination of the chlorinated phenoxy group and the benzoxazole moiety in 2-(4-chloro-3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C17H19ClN2O3/c1-10-7-12(8-11(2)16(10)18)22-9-15(21)19-17-13-5-3-4-6-14(13)20-23-17/h7-8H,3-6,9H2,1-2H3,(H,19,21)

InChI Key

FRLIDUSVWSQCOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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